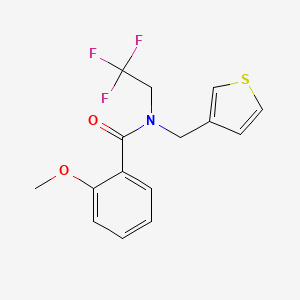
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB-TMOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TFB-TMOM is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological disorders, including schizophrenia, anxiety, depression, and addiction.
Wirkmechanismus
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is a G-protein coupled receptor that is widely expressed in the brain. mGluR5 has been implicated in a range of neurological disorders, including schizophrenia, anxiety, depression, and addiction. By blocking the activity of mGluR5, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide may modulate the release of neurotransmitters, such as glutamate, and thereby regulate synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have a range of biochemical and physiological effects in animal models. These effects include modulation of synaptic plasticity, regulation of neuroinflammation, and modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to modulate the activity of the dopamine system, which has been implicated in addiction and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is its high selectivity for the mGluR5 receptor, which allows for targeted modulation of this receptor without affecting other receptors in the brain. Additionally, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is its potential for off-target effects, which may limit its utility in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide. One area of interest is the potential therapeutic applications of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in neurological disorders, such as schizophrenia, anxiety, depression, and addiction. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, including its effects on synaptic plasticity, neuroinflammation, and the HPA axis. Finally, there is a need for further studies to investigate the potential side effects and safety of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in humans.
Synthesemethoden
The synthesis of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves a multi-step process that begins with the reaction of 3-bromothiophene with 2,2,2-trifluoroethylamine to form N-(2,2,2-trifluoroethyl)-3-bromothiophene-2-carboxamide. This intermediate is then reacted with 2-methoxybenzoyl chloride to form the final product, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have anxiolytic, antidepressant, and anti-addictive effects. Additionally, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-21-13-5-3-2-4-12(13)14(20)19(10-15(16,17)18)8-11-6-7-22-9-11/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADMHBCFZCLXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2870843.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2870845.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2870850.png)
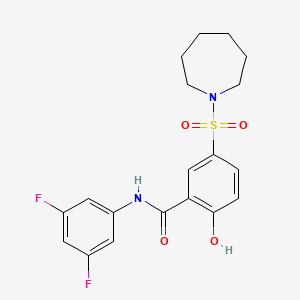
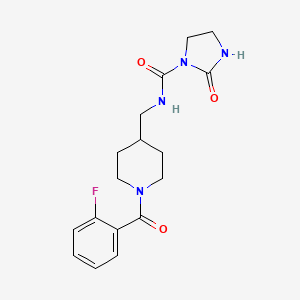
![methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B2870854.png)

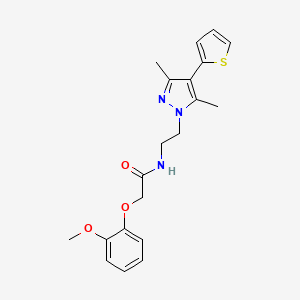

![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)
![Methyl 3-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2870863.png)
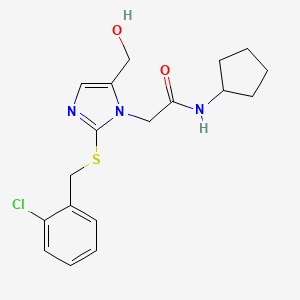
![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)